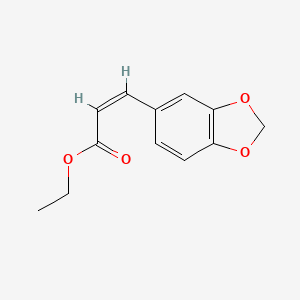
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a (Z)-3-(1,3-benzodioxol-5-yl)acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of (Z)-3-(1,3-benzodioxol-5-yl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (Z)-3-(1,3-benzodioxol-5-yl)acrylic acid, while reduction may produce (Z)-3-(1,3-benzodioxol-5-yl)ethanol.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity and applications.
Methyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)propionate: A related compound with a propionate group instead of an acrylate group.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for particular applications in organic synthesis, pharmaceuticals, and materials science.
Propiedades
Número CAS |
57134-55-1 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C12H12O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3/b6-4- |
Clave InChI |
PTMOFMXIIKUMTA-XQRVVYSFSA-N |
SMILES isomérico |
CCOC(=O)/C=C\C1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CCOC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
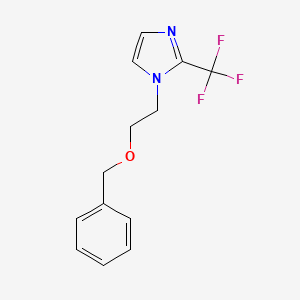
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
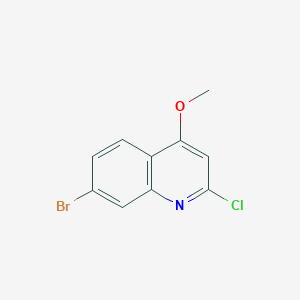
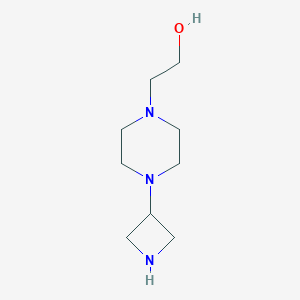

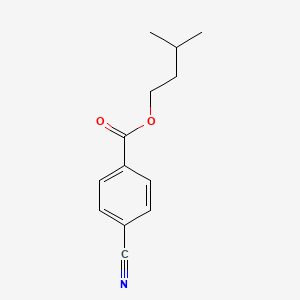
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
